REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([F:12])([F:11])[F:10].Cl.[C:14](O)(=[O:16])[CH3:15]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:14](=[O:16])[CH3:15])=[CH:5][C:4]=1[C:9]([F:10])([F:11])[F:12]
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Name
|
|
Quantity
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3.52 g
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Type
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reactant
|
Smiles
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COC1=C(C=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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treated with boron trifluoride acetic acid complex (30 ml)
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Type
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TEMPERATURE
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Details
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the resulting solution maintained at 55° for 48 hours
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Duration
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48 h
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Type
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ADDITION
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Details
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added
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Type
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EXTRACTION
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Details
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the mixture extracted with chloroform (2×200 ml)
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Type
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WASH
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Details
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The combined organic extracts were washed with sodium bicarbonate solution (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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water (100 ml), dried
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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CUSTOM
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Details
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to give an oily black solid
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Type
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CUSTOM
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Details
|
This was chromatographed on silica (40 g)
|
Type
|
WASH
|
Details
|
eluting with ether
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Type
|
CUSTOM
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Details
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light petroleum (bp.60°-80°) (1:4) to give a solid which
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Type
|
CUSTOM
|
Details
|
was crystallised from light petroleum (bp.60°-80°)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C(C)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |